L-Glutamic acid,4-diamino-6-pteridinyl)ethyl]benzoyl]-
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[4-[2-(2,4-diaminopteridin-6-yl)ethyl]benzoyl]amino]pentanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O5/c21-16-15-17(27-20(22)26-16)23-9-12(24-15)6-3-10-1-4-11(5-2-10)18(30)25-13(19(31)32)7-8-14(28)29/h1-2,4-5,9,13H,3,6-8H2,(H,25,30)(H,28,29)(H,31,32)(H4,21,22,23,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFLRHWJJKLPCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CN=C3C(=N2)C(=NC(=N3)N)N)C(=O)NC(CCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52454-37-2 | |
| Record name | NSC311469 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=311469 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthetic Pathways and Structural Modifications
Chemical Synthesis Methodologies for 10-Deazaaminopterin Core
The synthesis of the fundamental 10-deazaaminopterin structure has been achieved through several innovative chemical strategies. These routes are designed for efficiency and adaptability, allowing for the large-scale production required for research and potential therapeutic applications. nih.gov
Two primary routes have been established for the synthesis of the 10-deazaaminopterin core.
One prominent method employs a Wittig reaction. nih.gov This approach utilizes specific precursor compounds under controlled conditions to construct the target molecule.
Table 1: Precursor Compounds for Wittig-Based Synthesis
| Precursor Compound | Role in Synthesis |
|---|---|
| 6-(bromomethyl)-2,4-pteridinediamine | Pteridine (B1203161) component |
| Triphenylphosphine (B44618) | Forms the ylide intermediate |
The reaction conditions are critical for the success of this pathway. The ylide is generated by reacting 6-(bromomethyl)-2,4-pteridinediamine with triphenylphosphine, followed by treatment with sodium methoxide (B1231860) (NaOMe). nih.gov The subsequent Wittig reaction proceeds smoothly, followed by a catalytic hydrogenation step using a platinum catalyst (Pt) in glacial acetic acid (AcOH) under ambient conditions. nih.gov
A second, more facile synthesis developed for large-scale production begins with appropriate p-alkylbenzoic acids. nih.gov This method involves the generation of a dianion using lithium diisopropylamide (LDA), which is then alkylated with 3-methoxyallyl chloride. nih.gov The resulting product undergoes bromination at a controlled pH of 7-8 to yield a key aldehyde intermediate. nih.gov
The synthetic routes are characterized by the formation of key intermediates that lead to the final 10-deazaaminopterin core.
In the Wittig-based route, the reaction between the pteridine ylide and diethyl N-(4-formylbenzoyl)-L-glutamate yields a vinyl precursor of the target compound. nih.gov Catalytic hydrogenation of this intermediate is a crucial step. nih.gov Subsequent saponification of the ester groups, during which exposure to air apparently forms the 7,8-dihydro compound, is followed by oxidation with hydrogen peroxide (H2O2) to produce the final 10-deazaaminopterin. nih.gov
The alternative route involves the condensation of the 2-bromo-4-(p-carboxyphenyl)butyraldehyde intermediate with 2,4,5,6-tetraminopyrimidine. nih.gov This is followed by an in situ oxidation of the resulting dihydropteridine to yield crystalline 10-alkyl-10-deaza-4-amino-4-deoxypteroic acids. nih.gov This pteroic acid intermediate is then coupled with diethyl glutamate (B1630785) using a mixed anhydride (B1165640) method, and a final saponification step at room temperature gives the target 10-deazaaminopterin. nih.gov
Synthesis of 10-Alkyl-10-Deazaaminopterin Analogues
Building upon the core synthesis, structural modifications, particularly at the 10-position, have been a major focus of research. The introduction of alkyl groups has been shown to modulate the compound's properties. nih.gov The synthesis of these analogues often follows the versatile pathway starting from p-alkylbenzoic acids, which is readily adapted for creating compounds like the 10-methyl and 10-ethyl analogues. nih.gov
A significant analogue is 10-propargyl-10-deazaaminopterin (PDX), a compound designed for enhanced biological activity. aacrjournals.org Its synthesis involves a precise sequence of alkylation, saponification, decarboxylation, and coupling reactions. nih.gov
Table 2: Key Reagents in the Synthesis of PDX
| Reagent | Purpose |
|---|---|
| Dimethyl homoterephthalate | Starting backbone structure |
| Propargyl bromide | Source of the propargyl group |
| 2,4-diamino-6-(bromomethyl)pteridine | Pteridine ring source |
| Diethyl L-glutamate | Glutamate side-chain source |
The synthesis of PDX begins with the successive alkylation of dimethyl homoterephthalate. nih.gov The first alkylation is performed using propargyl bromide, followed by a second alkylation with 2,4-diamino-6-(bromomethyl)pteridine. nih.gov This two-step alkylation sequence builds the core structure containing the desired propargyl group at the 10-position. Following the alkylations, the ester groups are cleaved through saponification, which is conducted at room temperature. nih.govyoutube.com This hydrolysis step yields the carboxylic acid intermediate necessary for the subsequent decarboxylation. nih.gov
The saponification product, 2,4-diamino-4-deoxy-10-carboxy-10-propargyl-10-deazapteroic acid, possesses a carboxyl group at the 10-position that is readily removed. nih.gov This decarboxylation is accomplished by heating the intermediate in dimethyl sulfoxide (B87167) (DMSO) at a relatively low temperature of 120°C. nih.gov This step is a modern strategy for forming carbon-carbon bonds and results in the formation of the diamino-10-propargyl-10-deazapteroic acid intermediate. nih.govrsc.org The final step in the synthesis is the peptide coupling of this pteroic acid intermediate with diethyl L-glutamate, followed by a concluding ester hydrolysis (saponification) to yield the final product, 10-propargyl-10-deazaaminopterin (PDX). nih.gov
Synthesis of 10-Ethyl-10-Deazaaminopterin (Edatrexate)
The synthesis of Edatrexate, a key analogue of 10-deazaaminopterin, can be accomplished through several strategic pathways, including the use of classic olefination reactions and alternative multi-step condensations.
Wittig Condensation Approaches
A prominent synthetic strategy for creating the 10-deazaaminopterin scaffold involves the Wittig reaction, a reliable method for forming carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone. masterorganicchemistry.com In the synthesis of related compounds like 10-deazaaminopterin, this approach begins with the preparation of a pteridine-derived phosphonium (B103445) ylide. nih.gov
The synthesis initiates with the reaction of a precursor like 6-(bromomethyl)-2,4-pteridinediamine with triphenylphosphine to form a stable phosphonium salt. masterorganicchemistry.com This salt is then treated with a strong base, such as sodium methoxide, to generate the nucleophilic ylide. The ylide subsequently undergoes a smooth condensation reaction with an aldehyde-bearing side chain, typically diethyl N-(4-formylbenzoyl)-L-glutamate. nih.gov This key step forms a vinyl precursor to the final compound. The resulting alkene is then subjected to catalytic hydrogenation to reduce the double bond, yielding the saturated backbone characteristic of the deazaaminopterin structure.
Alternative Synthetic Routes
Alternative methods have been developed for the large-scale and versatile synthesis of 10-alkyl-10-deazaaminopterins, including Edatrexate. nih.gov One effective route avoids the Wittig reaction and instead builds the core structure through a series of condensations. nih.govmdpi.com
This pathway commences with the generation of a dianion from an appropriate p-alkylbenzoic acid (such as p-ethylbenzoic acid for Edatrexate synthesis) using a strong base like lithium diisopropylamide. nih.gov This dianion is then alkylated. A subsequent bromination step affords a key aldehyde intermediate, 2-bromo-4-(p-carboxyphenyl)butyraldehyde. nih.gov This aldehyde is then condensed with 2,4,5,6-tetraminopyrimidine, followed by an in-situ oxidation step, to form the crystalline 10-alkyl-10-deaza-4-amino-4-deoxypteroic acid. The synthesis is completed by coupling this pteroic acid intermediate with diethyl glutamate, followed by saponification to yield the final 10-Ethyl-10-Deazaaminopterin product. nih.gov
Polymorphism and Solid-State Characterization of Analogues
The solid-state properties of active pharmaceutical ingredients, such as 10-deazaaminopterin analogues, are critical as different crystalline forms, or polymorphs, can exhibit varied physical properties. shimadzu.comnews-medical.net
Identification of Novel Crystal Forms (e.g., Form SL)
Polymorphism is the existence of a substance in multiple distinct crystal structures. pharmatutor.org These different forms can impact a compound's stability, dissolution rate, and bioavailability. The investigation of polymorphism in 10-deazaaminopterin analogues has led to the discovery of novel crystalline forms.
For instance, a study on 10-Propargyl-10-Deazaaminopterin (Pralatrexate), a close structural analogue to Edatrexate, identified a new, thermodynamically stable crystal form designated as Form SL . pharmatutor.org This novel form was discovered during polymorph screening studies and was prepared from halogenated aromatic solvents. The identification of such new forms is crucial as it provides opportunities to select the optimal solid form for pharmaceutical development, potentially offering improved handling, stability, or processing characteristics. pharmatutor.org The existence of multiple polymorphs is a common feature for complex organic molecules like those in the deazaaminopterin series. nih.gov
Advanced Analytical Techniques for Polymorphic Assessment
A variety of analytical techniques are employed to identify and characterize different polymorphic forms of a pharmaceutical substance. news-medical.net These methods provide unique insights into the distinct physical properties of each crystal structure.
Differential Scanning Calorimetry (DSC) is a powerful and widely used thermal analysis technique for investigating polymorphism. shimadzu.com DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Different polymorphs will typically have distinct melting points and heats of fusion, which appear as endothermic peaks on a DSC thermogram. shimadzu.com
The thermal behavior observed by DSC can be complex. A sample may show multiple thermal events, including both endothermic (melting) and exothermic (crystallization) transitions upon heating. For example, a metastable (less stable) polymorph may melt at a lower temperature, and upon further heating, the resulting liquid may recrystallize into a more stable form, which then melts at a higher temperature. perkinelmer.com.ar By carefully controlling experimental conditions, such as the heating rate, DSC can resolve these complex transitions and provide a detailed fingerprint of a compound's polymorphic nature. perkinelmer.com.ar
The data below illustrates typical information obtained from a DSC analysis of two different polymorphic forms of a pharmaceutical compound.
| Property | Polymorph Form I | Polymorph Form III |
| Thermal Event | Endothermic/Exothermic Transition followed by Melting | Single Melting Endotherm |
| Transition Onset (°C) | ~175.1 | N/A |
| Melting Peak (°C) | ~190.8 | ~190.7 |
| Heat of Fusion (J/g) | -106.6 | -102.8 |
| This table is representative of data obtained from DSC analysis of polymorphic compounds, adapted from studies on carbamazepine, and illustrates how different forms yield distinct thermal profiles. shimadzu.com |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. It operates on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb the radiation at frequencies corresponding to their natural vibrational modes. The resulting spectrum is a unique fingerprint of the molecule, showing absorption bands characteristic of specific bonds like O-H, N-H, C=O, and C=C.
For a crystalline form of 10-propargyl-10-deazaaminopterin, designated as Form SL, IR spectroscopy has been used to identify its key functional groups. pharmatutor.org The analysis reveals distinct absorption peaks that correspond to the various structural components of the molecule. For instance, the spectrum shows bands in the region of 3452–3341 cm⁻¹, which are characteristic of N-H and O-H stretching vibrations. A sharp peak observed at 2115 cm⁻¹ is indicative of the C≡C triple bond of the propargyl group, a key structural feature of this derivative. pharmatutor.org Other peaks confirm the presence of the pteridine ring system and the glutamic acid moiety.
Table 1: Infrared (IR) Spectroscopy Data for 10-Propargyl-10-Deazaaminopterin (Form SL) Data sourced from PharmaTutor pharmatutor.org
| Frequency (cm⁻¹) | Assignment |
|---|---|
| 3452-3341 | N-H and O-H stretching |
| 2115 | C≡C stretching (alkyne) |
| 1642 | C=O stretching (amide) |
| 1558 | C=N, C=C stretching (aromatic rings) |
X-ray Powder Diffraction (XRPD)
X-ray Powder Diffraction (XRPD) is the primary technique for analyzing the crystalline nature of a solid material. It can distinguish between crystalline and amorphous (non-crystalline) forms and can identify different crystalline polymorphs—unique crystal lattice arrangements of the same chemical compound. Each crystalline solid produces a characteristic diffraction pattern when exposed to X-rays, defined by the positions (2θ angles) and intensities of the diffracted peaks.
The XRPD analysis of the crystalline Form SL of 10-propargyl-10-deazaaminopterin shows a distinct pattern of sharp peaks, confirming its crystalline nature. pharmatutor.org The pattern is defined by characteristic peaks at specific 2θ angles, which correspond to the spacing between the planes of atoms in the crystal lattice (d-spacing). This pattern serves as a unique identifier for this specific polymorphic form.
Table 2: X-ray Powder Diffraction (XRPD) Peak Data for 10-Propargyl-10-Deazaaminopterin (Form SL) Data sourced from PharmaTutor pharmatutor.org
| 2θ Angle (°) | d-spacing (Å) |
|---|---|
| 15.84 | 5.567 |
| 16.23 | 5.476 |
| 16.33 | 5.354 |
| 17.44 | 5.144 |
| 17.66 | 4.934 |
| 18.34 | 4.867 |
| 18.55 | 4.755 |
| 18.89 | 4.711 |
| 19.02 | 4.633 |
| 24.45 | 3.655 |
| 25.27 | 3.599 |
Microscopic Analysis (Scanning Electron Microscopy, Digital Optical Microscopy)
Microscopic techniques provide direct visual information about the physical characteristics of a compound, such as crystal shape (morphology), size, and surface texture. Digital optical microscopy offers a magnified view of the particles, while Scanning Electron Microscopy (SEM) provides higher resolution images with a greater depth of field, revealing fine details about the particle surface.
The morphology of the crystalline Form SL of 10-propargyl-10-deazaaminopterin has been investigated using both optical and scanning electron microscopy. pharmatutor.org Digital optical microscopy revealed that this form exists as long, plate-shaped crystals. pharmatutor.org This observation of the crystal habit was further confirmed by SEM, which provided a more detailed view of the surface and shape of the crystalline particles. pharmatutor.org The distinct plate-like morphology is a characteristic feature of this particular polymorphic form.
Molecular Mechanisms of Action and Biochemical Pathways
Inhibition of Dihydrofolate Reductase (DHFR)
10-Deazaaminopterin is a powerful inhibitor of dihydrofolate reductase. nih.govmedchemexpress.com Its structural design allows it to bind with high affinity to the active site of the DHFR enzyme, preventing the conversion of dihydrofolate (DHF) to its biologically active form, tetrahydrofolate (THF).
Research has demonstrated that 10-Deazaaminopterin and its analogues are potent inhibitors of DHFR. Studies comparing its efficacy to other well-known antifolates, such as aminopterin (B17811) and methotrexate (B535133), have shown that 10-deazaaminopterin and its 10-alkyl derivatives are equivalent to aminopterin and slightly more potent than methotrexate as inhibitors of L1210 cell dihydrofolate reductase. mdpi.com The substitution at the 10-position of the molecule has been shown to have little to no effect on the inhibition of the target enzyme, DHFR. mdpi.com
A study evaluating various aminopterin analogs reported the inhibitory constant (Ki) values for several compounds against human recombinant DHFR. While a specific Ki value for 10-Deazaaminopterin was not provided in the reviewed literature, the Ki values for the related compounds aminopterin, methotrexate, and 10-ethyl-10-deazaaminopterin were 3.7 pM, 4.8 pM, and 11 pM, respectively, highlighting the potent nature of this class of inhibitors. nih.gov One enantiomer of a derivative, γ-methylene-10-deazaaminopterin (MDAM), has been shown to be a better inhibitor of human recombinant DHFR than its other enantiomer. nih.gov
| Compound | Enzyme Source | Inhibitory Value (Ki) | Reference |
|---|---|---|---|
| Aminopterin | Human recombinant DHFR | 3.7 pM | nih.gov |
| Methotrexate | Human recombinant DHFR | 4.8 pM | nih.gov |
| 10-ethyl-10-deazaaminopterin | Human recombinant DHFR | 11 pM | nih.gov |
| 10-Deazaaminopterin | L1210 cell DHFR | Slightly more potent than Methotrexate | mdpi.com |
The inhibition of DHFR by 10-Deazaaminopterin directly leads to a significant depletion of the intracellular pool of tetrahydrofolate (THF). THF and its derivatives, collectively known as the folate pool, are essential cofactors for a variety of metabolic reactions. The reduction of DHF to THF is a critical step for maintaining adequate levels of these cofactors. By blocking this step, 10-Deazaaminopterin effectively starves the cell of the one-carbon units necessary for various biosynthetic processes. This disruption in the maintenance of the tetrahydrofolate pool is the central event that triggers the downstream metabolic consequences.
Folate Metabolism Pathway Interferences
The depletion of the tetrahydrofolate pool caused by 10-Deazaaminopterin has profound effects on several key metabolic pathways that are dependent on folate cofactors. These interferences are the direct result of the cell's inability to perform one-carbon transfer reactions.
One-carbon metabolism is a network of interconnected biochemical reactions that are fundamental for the synthesis of nucleotides, amino acids, and other essential biomolecules. This metabolic system relies on THF derivatives to carry and transfer one-carbon units in various oxidation states. The inhibition of DHFR by 10-Deazaaminopterin severely curtails the availability of these THF cofactors, thereby modulating the entire one-carbon metabolic network. This disruption affects the synthesis of purines and thymidylate, which are critical for DNA and RNA synthesis.
The de novo synthesis of purine (B94841) nucleotides, which are the building blocks of DNA and RNA, is highly dependent on folate cofactors. Specifically, two steps in the purine biosynthesis pathway require the input of one-carbon units from N10-formyl-tetrahydrofolate. By inhibiting the regeneration of THF, 10-Deazaaminopterin indirectly blocks these crucial steps, leading to a cessation of purine production. This lack of purine nucleotides contributes significantly to the cytostatic and cytotoxic effects of the compound.
The synthesis of thymidylate, a pyrimidine (B1678525) nucleotide essential for DNA synthesis, is another critical pathway that is disrupted by 10-Deazaaminopterin. The enzyme thymidylate synthase (TS) catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction that requires the cofactor N5,N10-methylenetetrahydrofolate as a one-carbon donor.
Interestingly, 10-Deazaaminopterin and its derivatives have been shown to directly inhibit thymidylate synthase, in addition to their primary effect on DHFR. Studies have demonstrated that 10-Deazaaminopterin and its polyglutamated forms inhibit human thymidylate synthase in a noncompetitive fashion with respect to 5,10-methylene-tetrahydropteroylglutamate. nih.gov The inhibitory constant (Ki) for the monoglutamate form of 10-Deazaaminopterin against human thymidylate synthase was determined to be 220 µM. nih.gov The addition of gamma-glutamyl moieties to 10-deazaaminopterin has been shown to enhance its inhibitory effect on TS. nih.gov For instance, 10-deazaaminopterin-tetraglutamate was found to be 138-fold more active than the parent compound. nih.gov
| Compound | Inhibition Type (vs. 5,10-methylene-tetrahydropteroylglutamate) | Inhibitory Value (Ki) | Reference |
|---|---|---|---|
| 10-Deazaaminopterin (monoglutamate) | Noncompetitive | 220 µM | nih.gov |
| 10-methyl-10-deazaaminopterin (monoglutamate) | Noncompetitive | 310 µM | nih.gov |
| 10,10-dimethyl-10-deazaaminopterin (monoglutamate) | Noncompetitive | 225 µM | nih.gov |
| 10-ethyl-10-deazaaminopterin (monoglutamate) | Competitive | 410 µM | nih.gov |
The dual inhibition of both DHFR and TS by 10-Deazaaminopterin and its metabolites underscores its potent and multifaceted mechanism of action in disrupting the fundamental processes of cellular replication.
Intracellular Transport Mechanisms
The ability of 10-deazaaminopterin to exert its cytotoxic effects begins with its efficient transport across the cell membrane. This process is primarily mediated by specific carriers, and its efficiency relative to other antifolates is a key determinant of its enhanced activity. Furthermore, cellular efflux mechanisms can influence its intracellular concentration.
The primary transporter responsible for the cellular uptake of 10-deazaaminopterin and its derivatives is the Reduced Folate Carrier (RFC-1), also known as Solute Carrier Family 19 Member 1 (SLC19A1). pharmgkb.orgnih.govwikipedia.org RFC-1 is a bidirectional, high-capacity transporter crucial for moving essential folates like 5-methyl-tetrahydrofolate into mammalian cells. pharmgkb.orgnih.gov It also actively transports antifolate drugs, including methotrexate and 10-deazaaminopterin analogues. nih.govnih.gov
Analogues such as 10-propargyl-10-deazaaminopterin (pralatrexate) were specifically designed for enhanced membrane transport by having a higher affinity for the RFC-1 transport protein compared to older antifolates like methotrexate. doctorlib.orgnih.gov This superior uptake is a significant factor in its potent antitumor efficacy. nih.gov Studies have demonstrated a direct correlation between the levels of RFC-1 gene expression in tumor cells and their sensitivity to 10-propargyl-10-deazaaminopterin. tandfonline.commskcc.org In human lymphoma cell lines, for instance, increased sensitivity to this novel antifolate was associated with higher RFC-1 gene expression. tandfonline.commskcc.org This highlights the critical role of RFC-1 as the principal gateway for 10-deazaaminopterin's entry into target cells.
A defining characteristic of 10-deazaaminopterin analogues is their markedly improved efficiency of cellular uptake compared to other antifolates, most notably methotrexate. Pralatrexate (B1268), a well-studied 10-deazaaminopterin analogue, exhibits a binding affinity for RFC that is three to four times greater than that of methotrexate. nih.gov This enhanced affinity translates directly into more efficient internalization.
This superior membrane permeation contributes to significantly greater cytotoxic potency. In vitro studies have documented that 10-propargyl-10-deazaaminopterin is substantially more potent than methotrexate against various cancer cell lines.
| Cell Lines | Fold-Greater Cytotoxicity of PDX vs. MTX | Reference |
|---|---|---|
| Human Mesothelioma (VAMT-1, JMN) | 25-30 fold | nih.gov |
| Human Lymphoma (RL, HT, SKI-DLBCL-1, Raji, Hs445) | >10 fold | tandfonline.commskcc.org |
The IC50 values (the concentration required to inhibit cell growth by 50%) further illustrate this difference, with 10-propargyl-10-deazaaminopterin showing IC50 values of 3-5 nM compared to 30-50 nM for methotrexate in lymphoma cell lines after continuous exposure. tandfonline.com
While efficient influx is crucial, the intracellular concentration of 10-deazaaminopterin can be modulated by efflux pumps, which actively transport substances out of the cell. Members of the ATP-binding cassette (ABC) transporter superfamily, such as the Multidrug Resistance-Associated Proteins (MRPs), play a role in this process. nih.gov
Specifically, MRP-like ATPases can mediate the efflux of 10-deazaaminopterin analogues. Studies in human mesothelioma cell lines, which express MRP genes 1, 3, 4, 5, and 7, have shown that the therapeutic activity of 10-propargyl-10-deazaaminopterin can be significantly enhanced by co-administration of probenecid, an inhibitor of these efflux pumps. nih.gov This intervention led to a more than three-fold increase in complete tumor regressions in xenograft models, demonstrating that these efflux pumps actively limit the drug's intracellular accumulation and efficacy. nih.gov
Polyglutamylation and Intracellular Retention
Once inside the cell, 10-deazaaminopterin undergoes a critical metabolic conversion known as polyglutamylation. This process is essential for its long-term retention and the full realization of its cytotoxic potential.
The key enzyme responsible for polyglutamylation is Folylpolyglutamate Synthetase (FPGS). wikipedia.orgproteopedia.org FPGS catalyzes the sequential, ATP-dependent addition of glutamate (B1630785) residues to folate and antifolates like 10-deazaaminopterin. wikipedia.orgmdpi.com This process is central to folate homeostasis, as the addition of the highly anionic glutamate tail traps these compounds within the cell, preventing their efflux. proteopedia.org
10-deazaaminopterin analogues were designed to be improved substrates for FPGS, leading to more efficient polyglutamylation compared to earlier antifolates. doctorlib.orgtandfonline.com The efficiency of this process is a critical determinant of drug action, as impaired FPGS activity is a known mechanism of resistance to antifolates that depend on this metabolic step. nih.gov The superior substrate properties of 10-deazaaminopterin for both RFC-1 and FPGS create a synergistic effect, leading to enhanced uptake and retention, and consequently, greater antitumor activity. nih.gov
The addition of glutamate moieties by FPGS converts 10-deazaaminopterin into its polyglutamated metabolites. doctorlib.org These metabolites are not merely retained better; they are often more potent inhibitors of their target enzymes than the parent drug. ebi.ac.uknih.gov The formation of these cytotoxic polyglutamate metabolites is crucial, as they exhibit prolonged intracellular half-lives, enabling sustained inhibition of critical folate-dependent enzymes. doctorlib.org
Prolonged Intracellular Half-Lives of Polyglutamates
A critical aspect of the mechanism of action of 10-deazaaminopterin is the intracellular conversion to polyglutamate derivatives. This process, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), involves the sequential addition of glutamate moieties to the molecule. The resulting polyglutamated forms are not only more potent inhibitors of target enzymes but are also retained within the cell for extended periods.
This selective intracellular accumulation of the more potent polyglutamated forms leads to a sustained inhibition of folate-dependent enzymes, thereby prolonging the duration of the drug's cytotoxic action long after the extracellular concentration of the parent drug has decreased.
Inhibition of Folate-Dependent Enzymes by Polyglutamates
The primary mechanism of action of 10-deazaaminopterin and its polyglutamates is the inhibition of key enzymes in the folate metabolic pathway, leading to the depletion of essential precursors for DNA and RNA synthesis.
Thymidylate synthase (TS) is a critical enzyme that catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. The polyglutamated forms of 10-deazaaminopterin are potent inhibitors of human thymidylate synthase.
The addition of gamma-glutamyl moieties to 10-deazaaminopterin significantly enhances its inhibitory activity against TS. nih.gov Research has shown that the tetraglutamate derivative of 10-deazaaminopterin is approximately 138-fold more active as an inhibitor of human TS than the parent monoglutamate compound. nih.gov
The mode of inhibition of TS by 10-deazaaminopterin and its polyglutamates can vary depending on the substrate used in the enzymatic assay. When 5,10-methylenetetrahydrofolate monoglutamate is the substrate, 10-deazaaminopterin and its polyglutamates act as noncompetitive inhibitors. nih.gov However, when the natural substrate, 5,10-methylenetetrahydrofolate pentaglutamate, is used, they exhibit a mixed-type inhibition pattern. nih.gov
| Compound | Inhibition Type (vs. 5,10-CH2-H4PteGlu1) | Ki (µM) | Fold Increase in Potency (Polyglutamate vs. Monoglutamate) |
|---|---|---|---|
| 10-Deazaaminopterin | Noncompetitive | 220 | - |
| 10-Deazaaminopterin-tetraglutamate | Mixed | N/A | 138 |
| 10-Ethyl-10-deazaaminopterin | Competitive | 410 | - |
Glycinamide (B1583983) ribonucleotide formyltransferase (GARFT) is a key enzyme in the de novo purine biosynthesis pathway, responsible for the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR). Inhibition of GARFT leads to a depletion of purine nucleotides, which are essential for both DNA and RNA synthesis.
While direct inhibitory data for 10-deazaaminopterin polyglutamates on GARFT is not extensively detailed in the available literature, the inhibitory effects of polyglutamated forms of other classical antifolates on this enzyme are well-documented. For instance, polyglutamates of methotrexate have been shown to be potent inhibitors of GARFT. This suggests that the polyglutamated derivatives of 10-deazaaminopterin would similarly exhibit significant inhibitory activity against GARFT. The increased negative charge and conformational changes conferred by the polyglutamate tail are expected to enhance binding to the folate-binding site of the enzyme.
Aminoimidazole carboxamide ribonucleotide formyltransferase (AICARFT) catalyzes the final formylation step in the de novo purine biosynthesis pathway, converting 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) to 5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR). Similar to GARFT, inhibition of AICARFT disrupts the synthesis of purine nucleotides.
Structure Activity Relationships Sar and Rational Drug Design
Influence of Substitutions at the 10-Position
The substitution of the nitrogen atom at the 10-position of the aminopterin (B17811) structure with a carbon atom, to form the 10-deaza scaffold, was a pivotal design choice. This modification has been shown to have little to no effect on the inhibition of the primary target enzyme, dihydrofolate reductase (DHFR), but significantly impacts membrane transport. nih.gov Further substitutions on this C10-position have been explored to modulate the compound's properties.
A series of analogs featuring alkyl substitutions at the 10-position have been synthesized and evaluated. These include compounds with methyl, ethyl, and propargyl groups. The introduction of these substituents has been a key strategy to enhance the therapeutic potential of the 10-deazaaminopterin backbone. nih.gov For instance, pralatrexate (B1268) is the 10-propargyl substituted analog of 10-deazaaminopterin. nih.gov
The modifications at the 10-position have a pronounced effect on the cytotoxic potency of 10-deazaaminopterin analogs. Analogs alkylated with methyl or ethyl groups at this position have been found to be the most effective in a group of 10-deaza-aminopterin compounds tested against various murine tumor models. nih.gov
Pralatrexate (10-propargyl-10-deazaaminopterin) has demonstrated potent antiproliferative activity in a range of human cancer cell lines, with IC₅₀ values often in the nanomolar range. nih.govcaymanchem.com In comparative studies, pralatrexate was found to be, on average, almost 10-fold more cytotoxic than methotrexate (B535133). nih.gov
Table 1: Comparative Cytotoxicity (IC₅₀) of 10-Deazaaminopterin Analogs
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Pralatrexate | CCRF-CEM (Leukemia) | 0.04 caymanchem.com |
| Pralatrexate | NCI-H460 (NSCLC) | 0.015 |
| Pralatrexate | A549 (NSCLC) | 0.28 |
| Methotrexate | NCI-H460 (NSCLC) | 0.12 |
| Methotrexate | A549 (NSCLC) | 1.1 |
NSCLC: Non-Small Cell Lung Cancer. Data compiled from multiple sources.
The primary intracellular target for 10-deazaaminopterin and its analogs is dihydrofolate reductase (DHFR). Pralatrexate is a potent inhibitor of DHFR, with reported Ki values in the picomolar to low nanomolar range. caymanchem.comcancer-research-network.com Interestingly, while pralatrexate is significantly more cytotoxic than methotrexate, its direct inhibition of DHFR is not necessarily stronger. In one study, the apparent Ki values for DHFR inhibition were 45 nM for pralatrexate and 26 nM for methotrexate. nih.gov
In contrast to the N10-position, alkylation at the C10-position of 10-deazaaminopterin was found to decrease the inhibition of thymidylate synthase (TS), another key enzyme in the folate pathway. The 50% inhibitory concentration (IC₅₀) values for TS were progressively higher in the order of 10,10-dimethyl-, 10-methyl-, and 10-ethyl-derivatives. nih.gov The monoglutamates of 10-deazaaminopterin, its 10-methyl, and 10-ethyl analogs exhibit distinct inhibitory constants (Ki) against human TS. nih.gov
Table 2: Inhibition of Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS) by 10-Deazaaminopterin Analogs
| Compound | Enzyme | Inhibition Constant (Ki) |
|---|---|---|
| Pralatrexate | DHFR | 13.4 pM caymanchem.comcancer-research-network.com |
| Pralatrexate | DHFR | 45 nM nih.gov |
| Methotrexate | DHFR | 26 nM nih.gov |
| 10-Deazaaminopterin (monoglutamate) | TS | 220 µM nih.gov |
| 10-Methyl-10-deazaaminopterin (monoglutamate) | TS | 310 µM nih.gov |
| 10-Ethyl-10-deazaaminopterin (monoglutamate) | TS | 410 µM nih.gov |
Data compiled from multiple sources. Note the different units and potential variations in assay conditions.
A critical factor in the enhanced antitumor activity of 10-deazaaminopterin analogs is their improved transport into tumor cells. Pralatrexate was rationally designed for more efficient cellular uptake via the reduced folate carrier (RFC-1). nih.govnih.gov Studies have shown that a significantly greater percentage of radiolabeled pralatrexate enters cells compared to methotrexate. nih.gov Another analog, γ-methylene-10-deazaaminopterin (MDAM), also demonstrated enhanced transport into tumor cells, which is believed to contribute to its superior activity relative to methotrexate. nih.gov This increased transport efficiency leads to higher intracellular concentrations of the drug, thereby potentiating its cytotoxic effects.
Role of Polyglutamylation in Enhancing Inhibitory Potency
Once inside the cell, 10-deazaaminopterin and its analogs undergo polyglutamylation, a process where additional glutamate (B1630785) residues are added to the molecule by the enzyme folylpolyglutamate synthetase (FPGS). This process is a key determinant of the cytotoxic activity of antifolates. nih.gov The resulting polyglutamylated forms are retained more effectively within the cell and are often more potent inhibitors of their target enzymes. nih.gov Pralatrexate is more efficiently polyglutamylated than methotrexate. nih.govcaymanchem.com
This enhanced polyglutamylation leads to increased intracellular drug retention and prolonged drug action in malignant cells. nih.gov The addition of γ-glutamyl moieties to both 10-deazaaminopterin and its alkylated analog, 10-ethyl-10-deazaaminopterin, has been shown to enhance their inhibitory effect on thymidylate synthase. nih.gov
The extent of polyglutamylation can significantly influence the inhibitory potency of 10-deazaaminopterin derivatives, and there appears to be an optimal chain length for maximum activity. For the inhibition of human thymidylate synthase, the maximum inhibition was achieved with the addition of three glutamyl moieties to 10-deazaaminopterin (forming a tetraglutamate) and two glutamyl moieties to 10-ethyl-10-deazaaminopterin (forming a triglutamate). nih.gov For instance, 10-deazaaminopterin-tetraglutamate was found to be 138-fold more active against TS than its parent compound. nih.gov
The effect of polyglutamylation on DHFR inhibition is more complex. With 10-deazaaminopterin (10-DAM), the IC₅₀ values against sheep liver DHFR initially increase with the addition of glutamate residues, reaching a maximum with the triglutamate form, which is twice as high as the parent compound. However, with further addition of glutamate residues (tetra- and pentaglutamates), the IC₅₀ values progressively decrease, with the pentaglutamate form being equipotent to the parent 10-DAM. nih.govcaymanchem.com
Differential Effects on DHFR and TS Inhibition by Polyglutamates
A key aspect of the activity of 10-deazaaminopterin is its conversion to polyglutamated forms within the cell. The addition of multiple glutamate residues significantly impacts the compound's ability to inhibit its primary target, DHFR, as well as a secondary target, thymidylate synthase (TS).
The polyglutamylation of 10-deazaaminopterin and its derivatives leads to a notable enhancement of their inhibitory action against human thymidylate synthase. nih.gov For 10-deazaaminopterin, the peak inhibition of TS is achieved with the addition of three glutamate residues. nih.gov Similarly, for its analog, 10-ethyl-10-deazaaminopterin, the diglutamate form shows the most potent inhibition. nih.gov This enhancement is substantial, with the tetraglutamate of 10-deazaaminopterin being 138-fold more active than the parent compound, and the triglutamate of 10-ethyl-10-deazaaminopterin being over 51-fold more active. nih.gov
Interestingly, the mode of inhibition against TS can also change with polyglutamylation. When 5,10-methylene-tetrahydropteroylpentaglutamate is the substrate, 10-deazaaminopterin and its polyglutamates act as mixed-type inhibitors. nih.gov In contrast, the monoglutamate and diglutamate of 10-ethyl-10-deazaaminopterin are noncompetitive inhibitors, while the pentaglutamate form reverts to mixed-type inhibition. nih.gov
Alkylation at the 10-position of 10-deazaaminopterin generally leads to a decrease in TS inhibition, with inhibitory concentrations increasing in the order of 10,10-dimethyl, 10-methyl, and 10-ethyl derivatives. nih.gov
| Compound | Number of Glutamate Residues | Fold Increase in TS Inhibition |
| 10-Deazaaminopterin | 4 | 138 |
| 10-Ethyl-10-deazaaminopterin | 3 | >51 |
Conformational Flexibility and Enzyme Active Site Interactions
The interaction between 10-deazaaminopterin and the active site of DHFR is a dynamic process influenced by the conformational flexibility of both the inhibitor and the enzyme.
Homology to Native Ligands (e.g., Dihydrofolate)
As a folate analog, 10-deazaaminopterin exhibits significant structural homology to the natural substrate of DHFR, dihydrofolate. This similarity allows it to bind to the enzyme's active site, acting as a competitive inhibitor. nih.gov The pteridine (B1203161) ring system is a crucial feature for this binding. While both the substrate and the inhibitor bind within the same pocket, subtle differences in their conformations upon binding can lead to the potent inhibitory effect of 10-deazaaminopterin. nih.gov
Computational Modeling and Docking Studies
Computational methods, including molecular dynamics (MD) simulations and docking studies, have provided valuable insights into the binding of 10-deazaaminopterin and its analogs to DHFR. These studies help to elucidate the specific interactions that contribute to the stability of the enzyme-inhibitor complex.
MD simulations have been employed to study the binding of various inhibitors to DHFR. For instance, simulations of a 10-deazaaminopterin analog revealed the presence of multiple bound states, with stabilities comparable to or even greater than the unbound state, suggesting that a decrease in binding affinity for the active site can lead to an increase in these alternative binding modes. biorxiv.org These computational approaches can also predict the impact of mutations in the DHFR active site on inhibitor binding. nih.gov
Docking studies have been instrumental in understanding the structure-activity relationships of novel DHFR inhibitors. By modeling the interactions between the inhibitor and key amino acid residues in the active site, researchers can rationalize the observed inhibitory potencies and guide the design of new, more effective compounds. mdpi.com
Design of Novel Heteroarylcarbonyl Derivatives
The rational design of new antifolates often involves the modification of the core structure of known inhibitors like 10-deazaaminopterin. The synthesis of novel derivatives, including those with heteroarylcarbonyl moieties, aims to improve properties such as target selectivity and cellular uptake.
The synthesis of various 10-alkyl-10-deazaaminopterins has been a key area of research. nih.gov These modifications at the 10-position have been shown to influence the compound's transport properties and therapeutic index. nih.gov For example, the 10-propargyl derivative of 10-deazaaminopterin has demonstrated significant antitumor activity. nih.gov The development of synthetic routes to create a diverse range of analogs allows for the systematic exploration of structure-activity relationships and the identification of compounds with enhanced efficacy. nih.gov
Preclinical Efficacy Studies
In Vitro Cellular Models
The in vitro efficacy of 10-deazaaminopterin and its analogs has been demonstrated across a range of human tumor cell lines, revealing significant cytotoxic potential and advantages over existing antifolate drugs.
Evaluation in Human Tumor Cell Lines (e.g., Lung Carcinoma, Mammary Carcinoma, Lymphoma, Mesothelioma)
Derivatives of 10-deazaaminopterin have shown potent activity against various human cancer cell lines. For instance, Pralatrexate (B1268) (10-propargyl-10-deazaaminopterin) has been identified as a powerful inhibitor of dihydrofolate reductase (DHFR), with a Ki of 13.4 pM. cancer-research-network.com This potent enzymatic inhibition translates to significant cytotoxicity in a broad spectrum of cancer cells. nih.gov
In studies involving non-small cell lung cancer (NSCLC) cell lines, 10-deazaaminopterin analogs have demonstrated notable antitumor activity. nih.gov Similarly, in breast cancer cell lines, these compounds have shown significant growth inhibitory potential. nih.govmdpi.com
The activity of Pralatrexate has been particularly well-documented in lymphoma cell lines. It exhibits concentration- and time-dependent cytotoxicity across a wide array of T-lymphoma cell lines, including H9, HH, P12, and PF382 cells. cancer-research-network.com In various non-Hodgkin's lymphoma (NHL) cell lines, such as RL (transformed follicular lymphoma), HT (diffuse large B-cell lymphoma), SKI-DLBCL-1 (diffuse large B-cell lymphoma), Raji (Burkitt's lymphoma), and Hs445 (Hodgkin's disease), Pralatrexate has demonstrated potent cytotoxic effects. nih.gov
Furthermore, in human mesothelioma cell lines, a new 10-deazaaminopterin analogue, 10-propargyl-10-deazaaminopterin (PDX), has shown substantial cytotoxic potency.
Comparative Cytotoxicity Studies with Methotrexate (B535133) and Other Antifolates
A key focus of preclinical research has been the comparison of 10-deazaaminopterin analogs with the conventional antifolate, Methotrexate (MTX). In a panel of aggressive non-Hodgkin's lymphoma cell lines, Pralatrexate consistently exhibited IC50 values approximately one log lower than those of Methotrexate. nih.gov Specifically, in five different lymphoma cell lines, Pralatrexate demonstrated more than 10-fold greater cytotoxicity than Methotrexate, with IC50 values in the range of 3–5 nM for Pralatrexate compared to 30–50 nM for Methotrexate. nih.gov
This superior cytotoxicity has also been observed in other cancer types. In neuroblastoma cell lines, Pralatrexate's potency was found to be ten-fold stronger than Methotrexate, as measured by IC50 values. scispace.com This enhanced activity is attributed to improved cellular uptake and a higher rate of polyglutamylation within tumor cells. nih.gov
| Cell Line Subtype | Pralatrexate IC50 (nM) | Methotrexate IC50 (nM) | Fold Difference | Reference |
| Lymphoma | ||||
| RL (Transformed Follicular) | 23 ± 2 | 210 ± 40 | ~9.1x | nih.gov |
| HT (Diffuse Large B-Cell) | 3.0 ± 0.4 | 35 ± 5 | ~11.7x | nih.gov |
| SKI-DLBCL-1 (Diffuse Large B-Cell) | 5.1 ± 0.1 | 48 ± 2.5 | ~9.4x | nih.gov |
| Raji (Burkitt's) | 2 ± 0.3 | 16 ± 0.8 | 8x | nih.gov |
| Hs445 (Hodgkin's Disease) | 1.6 ± 0.08 | 32 ± 2.2 | 20x | nih.gov |
| Neuroblastoma | ||||
| BE(2)-C | 0.004 µM (4 nM) | 0.05 µM (50 nM) | 12.5x | scispace.com |
| CHP-212 | 0.003 µM (3 nM) | 0.03 µM (30 nM) | 10x | scispace.com |
| LAN-1 | 0.002 µM (2 nM) | 0.02 µM (20 nM) | 10x | scispace.com |
| SK-N-AS | 0.003 µM (3 nM) | 0.02 µM (20 nM) | ~6.7x | scispace.com |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Data presented as mean ± standard deviation where available.
Synergistic Effects in Combination Therapies with Other Antineoplastic Agents (e.g., Platinum Compounds, Romidepsin)
The potential of 10-deazaaminopterin analogs in combination with other anticancer agents has been investigated to enhance therapeutic outcomes.
Platinum Compounds: Preclinical studies have explored the combination of 10-deazaaminopterin derivatives with platinum-based drugs. The combination of cisplatin (B142131) and CD70-targeting therapy in non-small cell lung cancer has shown a strong synergistic effect. nih.gov Cisplatin was found to induce the expression of CD70 on lung cancer cells, enhancing the antibody-dependent cellular cytotoxicity of anti-CD70 therapy. nih.gov While direct in vitro synergy data for 10-deazaaminopterin and platinum compounds is limited in the provided search results, the rationale for such combinations is based on their different mechanisms of action, which could lead to enhanced tumor cell killing.
Romidepsin: The combination of Pralatrexate and the histone deacetylase (HDAC) inhibitor Romidepsin has shown significant synergy in preclinical models of T-cell lymphoma. nih.govaacrjournals.org In vitro studies in H9 and HH T-cell lymphoma cell lines demonstrated concentration-dependent synergism. aacrjournals.org The "Excess over Bliss" (EOB) model, where a score greater than 10 indicates synergy, confirmed the synergistic interaction between the two drugs. aacrjournals.orgresearchgate.net This strong preclinical evidence provided the basis for clinical trials investigating this combination in patients with relapsed or refractory T-cell lymphoma. nih.govashpublications.org
In Vivo Animal Models
The promising in vitro results for 10-deazaaminopterin and its analogs have been further substantiated in various in vivo animal models of cancer.
Murine Ascites and Solid Tumor Models
In murine models, 10-deazaaminopterin analogs have demonstrated superior antitumor efficacy compared to Methotrexate in both ascitic and solid tumors. The 10-propargyl analogue of 10-deazaaminopterin caused a significant shrinkage of the E0771 solid murine mammary tumor.
Human Tumor Xenograft Models (e.g., Mammary, Lung, Colon Carcinoma, Lymphoma, Mesothelioma)
The efficacy of 10-deazaaminopterin derivatives has been confirmed in human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice.
In non-small cell lung cancer xenograft models (MV522 and NCI-H460), Pralatrexate showed superior antitumor activity compared to both Methotrexate and Pemetrexed (B1662193). nih.gov This was attributed to a significantly greater proportion of radiolabeled Pralatrexate entering the cells and being polyglutamylated. nih.gov Phase II clinical trials with 10-ethyl-10-deazaaminopterin (10-EDAM) in patients with advanced non-small cell lung cancer showed major objective responses, further supporting the preclinical findings. nih.gov
In a human breast cancer xenograft model, 10-ethyl-10-deazaaminopterin (10-EDAM) led to a partial remission. nih.gov
The most striking in vivo results have been observed in lymphoma models. In three different human non-Hodgkin's lymphoma xenograft models (HT, RL, and SKI-DLBCL-1), Pralatrexate demonstrated statistically superior tumor growth inhibition compared with Methotrexate. nih.gov
Furthermore, the synergistic combination of Pralatrexate and Romidepsin, which was identified in vitro, was also confirmed in a NOG murine model of T-cell lymphoma. The combination therapy exhibited enhanced efficacy compared to either drug administered alone. nih.govaacrjournals.org
| Compound | Cancer Type | Model | Key Findings | Reference |
| Pralatrexate | Non-Small Cell Lung Cancer | Human Xenografts (MV522, NCI-H460) | Superior antitumor activity compared to Methotrexate and Pemetrexed. | nih.gov |
| 10-ethyl-10-deazaaminopterin (10-EDAM) | Non-Small Cell Lung Cancer | Phase II Clinical Trial | Major objective responses observed. | nih.gov |
| 10-ethyl-10-deazaaminopterin (10-EDAM) | Breast Cancer | Human Xenograft | Partial remission observed. | nih.gov |
| Pralatrexate | Non-Hodgkin's Lymphoma | Human Xenografts (HT, RL, SKI-DLBCL-1) | Statistically superior tumor growth inhibition compared to Methotrexate. | nih.gov |
| Pralatrexate + Romidepsin | T-Cell Lymphoma | NOG Murine Xenograft | Enhanced efficacy compared to either drug alone. | nih.govaacrjournals.org |
| 10-propargyl-10-deazaaminopterin | Mammary Cancer | Murine Solid Tumor (E0771) | Significant tumor shrinkage. |
Assessment of Tumor Regression and Growth Inhibition
Preclinical studies have consistently shown the superiority of 10-deazaaminopterin and its analogs over methotrexate in causing tumor regression and inhibiting the growth of various solid tumors and leukemias. In murine tumor models, analogs of 10-deazaaminopterin with alkylation at the 10-position, such as the methyl or ethyl derivatives, have proven to be the most effective. These compounds achieved a reduction in tumor burden that was several-fold greater than that seen with methotrexate in L1210 leukemia and S180 ascites tumors, leading to long-term survivors in some cases. nih.gov
Against solid tumors, the 10-ethyl derivative of 10-deazaaminopterin induced a significantly greater number of partial regressions in the Tapper tumor model compared to both methotrexate and 10-deazaaminopterin. nih.gov In the E0771 mammary adenocarcinoma model, 10-deazaaminopterin was twice as effective as methotrexate in slowing tumor growth, while the 10-ethyl derivative was over five times more effective. nih.gov Similar positive results were observed with the T241 sarcoma. nih.gov
The efficacy of these compounds extends to human tumor xenografts in immunodeficient mice. In models of MX-1 mammary carcinoma and LX-1 lung carcinoma, 10-ethyl-10-deazaaminopterin produced noticeable tumor regressions. nih.gov While 10-deazaaminopterin itself showed minimal activity and methotrexate was inactive in these models, the 10-ethyl derivative led to frank regressions. nih.gov Against the CX-1 colon carcinoma xenograft, the 10-ethyl analog resulted in tumor growth retardation and some minor regressions. nih.gov
A particularly potent analog, 10-propargyl-10-deazaaminopterin (PDX), has demonstrated even more profound antitumor effects. In studies with human tumor xenografts, including MX-1 mammary carcinoma, LX-1 lung carcinoma, and A549 squamous cell lung cancer, PDX led to a two- to four-fold higher rate of complete regressions and cures compared to edatrexate. wipo.int In the same models, methotrexate only managed to delay tumor growth without causing sustained regression. wipo.int The enhanced efficacy of PDX is attributed to its improved membrane transport and greater polyglutamylation within tumor cells, leading to increased intracellular accumulation and cytotoxicity. wipo.intnih.gov
Table 1: Comparative Efficacy of 10-Deazaaminopterin Analogs in Preclinical Tumor Models
Combination Regimens in Xenograft Models
The therapeutic potential of 10-deazaaminopterin analogs is further enhanced when used in combination with other anticancer agents. A study investigating the efficacy of 10-propargyl-10-deazaaminopterin (PDX) in combination with platinum compounds against a human mesothelioma xenograft (JMN) in nude mice revealed a significant synergistic effect.
Table 2: Efficacy of 10-Propargyl-10-deazaaminopterin (PDX) Combination Therapy in JMN Human Mesothelioma Xenograft Model
Mechanisms of Antifolate Resistance
Alterations in Membrane Transport
The intracellular concentration of an antifolate is a critical determinant of its cytotoxic potential. nih.gov This concentration is governed by the balance between influx and efflux processes. Mammalian cells have evolved sophisticated transport systems to internalize essential folates, and these same systems are exploited by antifolate drugs for cellular entry. nih.govwikipedia.org Consequently, modifications to these transport proteins are a common mechanism of drug resistance. nih.gov
The Reduced Folate Carrier (RFC-1), also known as solute carrier family 19 member 1 (SLC19A1), is the primary transport system for reduced folates and antifolates like methotrexate (B535133) and 10-Deazaaminopterin into mammalian cells. nih.govclinpgx.orgwikipedia.org It functions as a bidirectional anion antiporter. wikipedia.org Impaired function of RFC-1 is a well-established mechanism of both intrinsic and acquired resistance to antifolates. nih.govnih.gov
Resistance can occur through several RFC-1 related defects:
Decreased Expression: A reduction in the amount of RFC-1 protein at the cell surface leads to decreased drug uptake, lowering the intracellular concentration of the antifolate and rendering it less effective. nih.gov Studies have shown that RFC-1 RNA levels can vary significantly among different cell lines, and this variation correlates with sensitivity to methotrexate. nih.gov
Gene Mutations: Mutations in the SLC19A1 gene can result in a non-functional protein or a protein with a lower affinity for the antifolate substrate. nih.govnih.gov This prevents the drug from being efficiently transported into the cell.
Impaired Trafficking: Defects can also occur in the proper trafficking and insertion of the RFC-1 protein into the cell membrane.
The improved efficacy of 10-Deazaaminopterin (also known as PDX, 10-propargyl-10-deazaaminopterin) compared to methotrexate has been attributed to its more effective internalization by RFC-1. aacrjournals.orgmskcc.org Research has demonstrated a direct correlation between higher RFC-1 gene expression in human lymphoma cell lines and increased sensitivity to 10-Deazaaminopterin, highlighting the transporter's critical role in the drug's activity. mskcc.orgtandfonline.com This suggests that measuring RFC-1 expression could potentially predict tumor response to this novel antifolate. tandfonline.com
| Antifolate | Cell Line/Model | Key Finding | Reference |
|---|---|---|---|
| 10-Deazaaminopterin (PDX) | Human Lymphoma Cell Lines (RL, HT, SKI-DLBCL-1) | Increased sensitivity to PDX correlated with higher RFC-1 gene expression. | mskcc.orgtandfonline.com |
| Methotrexate (MTX) | ZR-75-1 Human Breast Cancer Cells | Transfection with the RFC-1 gene made resistant cells 250-fold more sensitive to MTX. | nih.gov |
| General Antifolates | Murine Leukemia Cells | Loss of RFC function is a frequent mechanism of resistance due to low expression or loss-of-function mutations. | nih.govnih.gov |
| 10-Deazaaminopterin (PDX) | Non-Small Cell Lung Cancer (NSCLC) Patients | A trend was observed between folate transporter expression and treatment effect. | aacrjournals.orgnih.gov |
While RFC-1 mediates drug influx, another major mechanism of resistance involves the active pumping of drugs out of the cell. This process is carried out by members of the ATP-binding cassette (ABC) superfamily of transporters. nih.govproquest.com These proteins, such as P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-associated Proteins (MRPs/ABCC), and Breast Cancer Resistance Protein (BCRP/ABCG2), function as ATP-dependent efflux pumps. nih.govnih.gov They can extrude a wide variety of structurally diverse compounds, including antifolates, thereby reducing their intracellular accumulation and cytotoxicity. nih.govyoutube.com
Overexpression of certain MRPs and BCRP has been shown to confer resistance to both hydrophilic and lipophilic antifolates. nih.govnih.gov These transporters are typically low-affinity, high-capacity exporters of antifolates and their polyglutamated forms. proquest.comnih.gov For example, some MRPs can transport methotrexate and its di- and triglutamate derivatives out of the cell. nih.gov
The therapeutic activity of 10-Deazaaminopterin has been shown to be enhanced when co-administered with probenecid, an inhibitor of MRP-like ATPases. nih.gov In studies with human mesothelioma xenografts, this combination led to a more than three-fold increase in complete tumor regressions, suggesting that efflux via MRPs is a relevant resistance mechanism for 10-Deazaaminopterin that can be pharmacologically modulated. nih.gov Real-time RT-PCR has confirmed the expression of various MRP genes (specifically MRP1, 3, 4, 5, and 7) in human mesothelioma cell lines and patient-derived tumors. nih.gov
| Transporter Family | Members | Function in Resistance | Reference |
|---|---|---|---|
| ABCB | P-glycoprotein (P-gp/ABCB1) | ATP-dependent efflux of various chemotherapeutic drugs. | nih.govusuhs.edu |
| ABCC | Multidrug Resistance-associated Proteins (MRPs) | ATP-driven efflux of antifolates and their polyglutamates. Overexpression confers resistance. | nih.govproquest.comnih.gov |
| ABCG | Breast Cancer Resistance Protein (BCRP/ABCG2) | ATP-driven efflux of antifolates and their polyglutamates. Overexpression confers resistance. | nih.govnih.govusuhs.edu |
Target Enzyme Modifications
The ultimate target of classical antifolates like aminopterin (B17811), methotrexate, and 10-Deazaaminopterin is the enzyme Dihydrofolate Reductase (DHFR). nih.govnih.gov This enzyme is critical for regenerating tetrahydrofolate from dihydrofolate, a necessary step in the synthesis of thymidylate and purines. nih.gov Resistance can arise from alterations in DHFR that reduce the drug's ability to bind and inhibit the enzyme.
This mechanism typically involves point mutations in the DHFR gene that result in an altered enzyme structure. nih.govnih.gov These mutations can decrease the binding affinity of the antifolate for the enzyme, requiring a much higher intracellular drug concentration to achieve an inhibitory effect. nih.gov The enzyme maintains its ability to bind its natural substrate, dihydrofolate, allowing the folate metabolic cycle and DNA synthesis to continue even in the presence of the drug. In the context of malaria treatment, a stepwise accumulation of point mutations in the DHFR gene of the parasite Plasmodium falciparum is a well-characterized mechanism leading to increasing levels of resistance to antifolates like pyrimethamine. nih.gov Although not yet specifically documented for 10-Deazaaminopterin in published literature, this mechanism of target site modification is a fundamental and well-established principle of resistance to all antifolates that inhibit DHFR. nih.govnih.gov
Increased Dihydrofolate Reductase (DHFR) Levels (Overexpression, Gene Amplification)
A primary mechanism by which cancer cells develop resistance to antifolates is by increasing the intracellular concentration of the target enzyme, DHFR. nih.govnih.gov This elevation in DHFR levels can be achieved through two main processes: overexpression and gene amplification.
Chronic exposure to antifolates can lead to the selection of cells that have multiple copies of the DHFR gene, a phenomenon known as gene amplification. nih.govnih.gov This results in a corresponding increase in the transcription of DHFR mRNA and, consequently, higher levels of DHFR protein. rutgers.edu With more DHFR enzyme present, the standard concentration of the antifolate drug is insufficient to inhibit all enzyme activity, allowing the cell to continue producing the necessary tetrahydrofolate for DNA synthesis and proliferation. nih.gov
Studies in acute lymphoblastic leukemia (ALL) have identified low-level DHFR gene amplification (two to four gene copies) in a significant percentage of relapsed patients, which was associated with increased DHFR mRNA and enzyme activity. rutgers.edu This suggests that even a modest increase in gene copy number can confer a clinically relevant level of resistance.
Another layer of regulation involves the DHFR protein itself, which can inhibit the translation of its own mRNA. nih.gov When an antifolate like methotrexate binds to DHFR, this inhibitory effect is relieved, leading to a rapid increase in DHFR synthesis. nih.gov This adaptive response can quickly elevate cellular levels of the enzyme, contributing to resistance. nih.gov
| Mechanism | Description | Cellular Effect | Key Findings |
|---|---|---|---|
| Gene Amplification | Increase in the number of DHFR gene copies within the cell's genome. nih.govnih.gov | Elevated transcription of DHFR mRNA, leading to higher intracellular concentrations of the DHFR enzyme. rutgers.edu | Observed in various cancer cell lines and in relapsed ALL patients after chronic antifolate exposure. nih.govrutgers.edu |
| Overexpression | Increased production of the DHFR protein, which can be a result of gene amplification or translational derepression. nih.govnih.gov | The amount of DHFR enzyme exceeds the inhibitory capacity of the antifolate drug at standard concentrations. | DHFR protein can autoregulate its own synthesis; antifolate binding relieves this inhibition, causing a rapid rise in DHFR levels. nih.gov |
Mutations in DHFR Leading to Reduced Antifolate Binding Affinity
A second critical mechanism of resistance involves genetic mutations in the DHFR gene that alter the structure of the enzyme. nih.govnih.gov These mutations can reduce the binding affinity of antifolates to DHFR, rendering the drug less effective as an inhibitor. nih.govkarger.com
The enzyme can still perform its normal catalytic function of reducing dihydrofolate to tetrahydrofolate, but it is no longer effectively blocked by the drug. rsc.org Consequently, the folate pathway remains active, and the cell can continue to proliferate despite the presence of the antifolate.
Mutations conferring resistance have been identified in various organisms and cell types. For example, in Pneumocystis jirovecii, nonsynonymous mutations in the DHFR gene were more common in patients who experienced prophylaxis failure with DHFR inhibitors. nih.gov Similarly, in Plasmodium falciparum, mutations in the dhfr gene, such as N51I, C59R, and S108N, are known to confer resistance to the antifolate pyrimethamine. nih.govplos.org In laboratory studies, a mouse cell line resistant to methotrexate was found to have a DHFR enzyme with an altered affinity for the drug. karger.com The L28R mutation in Escherichia coli DHFR confers resistance to trimethoprim (B1683648) by increasing the enzyme's affinity for its natural substrate, dihydrofolate, effectively out-competing the inhibitor. rsc.org
| Mutation | Organism/Cell Type | Effect on Antifolate Binding | Reference |
|---|---|---|---|
| L28R | Escherichia coli | Confers resistance to trimethoprim by indirectly favoring substrate binding over the inhibitor. | rsc.org |
| N51I, C59R, S108N | Plasmodium falciparum | Associated with resistance to pyrimethamine. | nih.govplos.org |
| Various nonsynonymous mutations | Pneumocystis jirovecii | Associated with failure of prophylaxis involving DHFR inhibitors. | nih.gov |
Alterations in Thymidylate Synthase (TS)
Thymidylate Synthase (TS) is another crucial enzyme in the folate pathway, responsible for the synthesis of thymidylate, a necessary precursor for DNA replication. nih.gov While not the direct target of classical antifolates like 10-deazaaminopterin, which primarily inhibit DHFR, alterations in TS can contribute to resistance.
Some antifolates, known as multi-targeted antifolates, are designed to inhibit TS in addition to DHFR. nih.gov For these drugs, resistance can arise from changes in TS. Similar to DHFR, resistance can be mediated by the amplification of the TS gene, leading to enzyme overproduction. nih.gov When TS levels are elevated, higher concentrations of the inhibitor are required to block thymidylate production effectively.
Furthermore, mutations in the TS gene can affect the stability and function of the enzyme. For instance, a proline-to-leucine substitution at residue 303 was found to create a metabolically unstable TS molecule, while in another resistant cell line, the TS molecule was found to be more stable than in the parent line. nih.gov The stability of the TS polypeptide can, therefore, play a role in acquired resistance to TS inhibitors. nih.gov Although 10-deazaaminopterin primarily targets DHFR, its polyglutamated forms can exhibit inhibitory activity against TS, suggesting that TS alterations could be a relevant, albeit secondary, resistance mechanism. nih.gov
| Alteration | Mechanism | Effect on Antifolate Action | Reference |
|---|---|---|---|
| Gene Amplification | Increased copy number of the TS gene. | Leads to overproduction of the TS enzyme, requiring higher drug concentrations for inhibition. | nih.gov |
| Altered Enzyme Stability | Mutations leading to either more stable or unstable TS protein. | Changes in the half-life and cellular concentration of the TS enzyme can contribute to resistance. | nih.gov |
| Secondary Target Inhibition | Polyglutamated forms of some DHFR inhibitors can also inhibit TS. | Alterations in TS can confer resistance to antifolates that have secondary inhibitory effects on this enzyme. | nih.govnih.gov |
Advanced Research Methodologies and Future Directions
Molecular and Biochemical Assays
Biochemical and molecular assays are fundamental to understanding the pharmacological profile of 10-deazaaminopterin. These methods allow for precise measurement of the compound's effect on its enzymatic targets, its movement across cellular membranes, and its intracellular metabolism, all of which are critical factors governing its cytotoxic activity.
The primary mechanism of action for antifolates like 10-deazaaminopterin is the disruption of folate metabolism, leading to the inhibition of thymidylate synthesis and subsequent arrest of DNA replication. The de novo synthesis of deoxythymidine monophosphate (dTMP) is carried out by a multi-enzyme complex that includes dihydrofolate reductase (DHFR), thymidylate synthase (TYMS), and serine hydroxymethyltransferase (SHMT1). nih.gov Advanced techniques such as the in situ proximity ligation assay (PLA) are employed to study the formation and dynamics of this complex within cancer cells. nih.gov This methodology can visualize the protein-protein interactions of the dTMP synthesis complex, revealing its localization within cellular compartments like the cytoplasm and nucleus. nih.gov By applying this assay to cells treated with 10-deazaaminopterin, researchers can investigate how the inhibitor disrupts the assembly or function of this critical metabolic complex, providing insights that go beyond simple enzyme inhibition kinetics to the level of cellular metabolic organization.
A cornerstone of evaluating 10-deazaaminopterin is the detailed analysis of its interaction with its primary target, dihydrofolate reductase (DHFR). medchemexpress.com Enzyme inhibition kinetic studies are performed to determine key parameters such as the half-maximal inhibitory concentration (IC₅₀), which quantifies the potency of the compound. nih.govaacrjournals.org These assays typically involve measuring the rate of the DHFR-catalyzed reduction of dihydrofolate to tetrahydrofolate in the presence of varying concentrations of the inhibitor. nih.gov
Research has shown that 10-deazaaminopterin is a potent inhibitor of DHFR from various mammalian sources, including sheep, chicken, and beef liver. nih.govaacrjournals.org The inhibitory potency of 10-deazaaminopterin can be influenced by its polyglutamylation status. For instance, with sheep liver DHFR, the addition of glutamate (B1630785) residues initially increases the IC₅₀ value, peaking with three residues, before progressively decreasing with the addition of the fourth and fifth residues. nih.govaacrjournals.org The choice of substrate in the assay, such as using dihydropteroylpentaglutamate instead of dihydrofolate, can also alter the observed IC₅₀ values for 10-deazaaminopterin and its derivatives. nih.govaacrjournals.org
Derivatives of 10-deazaaminopterin have also been extensively studied. 10-alkyl analogues, for example, show similar potency to the parent compound in inhibiting DHFR from Lactobacillus casei and L1210 leukemia cells. nih.gov A particularly potent analogue, 10-propargyl-10-deazaaminopterin (PDX), demonstrated over 10-fold greater cytotoxicity than methotrexate (B535133) in several lymphoma cell lines, with IC₅₀ values in the low nanomolar range (3-5 nM). tandfonline.commskcc.org
Table 1: Comparative in vitro cytotoxicity of 10-propargyl-10-deazaaminopterin (PDX) and Methotrexate (MTX)
| Cell Line | IC₅₀ for PDX (nM) | IC₅₀ for MTX (nM) | Fold Difference |
|---|---|---|---|
| RL | 3-5 | 30-50 | >10 |
| HT | 3-5 | 30-50 | >10 |
| SKI-DLBCL-1 | 3-5 | 30-50 | >10 |
| Raji | 3-5 | 30-50 | >10 |
| Hs445 | 3-5 | 30-50 | >10 |
Data sourced from studies on five human lymphoma cell lines after 5-day continuous exposure. tandfonline.commskcc.org
The efficacy of 10-deazaaminopterin is highly dependent on its ability to enter tumor cells. Structural modifications to the molecule, particularly at the N10 position, have been shown to significantly affect its transport across the cell membrane. nih.gov The primary transporter responsible for the uptake of 10-deazaaminopterin and its analogues is the reduced folate carrier (RFC-1). nih.govnih.gov
Research on derivatives like 10-propargyl-10-deazaaminopterin (PDX) highlights the importance of efficient transport. PDX was specifically designed for improved membrane transport and is a highly efficient permeant for the RFC-1 transporter. nih.govcornell.edu This enhanced uptake is a key factor contributing to its superior antitumor activity compared to older antifolates like methotrexate. nih.govnih.gov Cellular transport studies often involve incubating cancer cells with radiolabeled compounds or using competitive uptake assays. For example, studies have shown that γ-methylene-10-deazaaminopterin (MDAM) can inhibit the uptake of radiolabeled folinic acid in H35 hepatoma cells more efficiently than methotrexate, suggesting enhanced transport characteristics. nih.gov
Once inside the cell, 10-deazaaminopterin can be metabolized by the enzyme folylpolyglutamate synthetase (FPGS), which adds multiple glutamate residues to the molecule. This process, known as polyglutamylation, traps the drug inside the cell and can significantly enhance its inhibitory activity against target enzymes. nih.govaacrjournals.orgtandfonline.com The polyglutamated forms have a prolonged intracellular half-life, leading to sustained inhibition of folate metabolism. aacrjournals.org
Profiling the polyglutamylation of 10-deazaaminopterin involves separating and quantifying the different polyglutamated species within cells. Studies have demonstrated that the addition of glutamate residues can alter the interaction of 10-deazaaminopterin with DHFR. nih.govaacrjournals.org For example, with sheep liver DHFR, the IC₅₀ value changes in a complex pattern with increasing numbers of glutamate residues. nih.gov Derivatives like 10-propargyl-10-deazaaminopterin (PDX) were specifically designed to be excellent substrates for FPGS, leading to greater intracellular accumulation and enhanced cytotoxicity. nih.govcornell.edu Conversely, the enzyme γ-glutamyl hydrolase (GGH) can remove these glutamate residues, facilitating drug efflux. The balance between FPGS and GGH activity is therefore a critical determinant of the net intracellular concentration and efficacy of polyglutamylatable antifolates.
Genetic and Genomic Approaches
Genetic and genomic methodologies provide a powerful lens for identifying the molecular determinants of response to 10-deazaaminopterin. By analyzing gene expression levels, researchers can uncover biomarkers that may predict which tumors will be most sensitive to the drug.
The expression levels of genes involved in the transport and metabolism of 10-deazaaminopterin are crucial for its activity. Real-time reverse transcription-polymerase chain reaction (RT-PCR) is a standard technique used to quantify the mRNA expression of key genes such as RFC-1 (gene SLC19A1), FPGS, and GGH. tandfonline.commskcc.orgnih.gov
Studies investigating the potent analogue 10-propargyl-10-deazaaminopterin (PDX) have established a direct correlation between its superior efficacy in human lymphoma models and higher tumor gene expression of RFC-1. tandfonline.commskcc.org In these studies, which compared the activity of PDX and methotrexate against various human lymphoma xenografts, increased sensitivity to PDX was linked to higher RFC-1 expression, with no significant differences observed in the expression levels of FPGS or GGH. tandfonline.commskcc.org This suggests that the level of the drug transporter RFC-1 may be a primary predictor of response to this class of antifolates. tandfonline.com Furthermore, RT-PCR has been used to assess the expression of multidrug resistance-related protein (MRP) genes in mesothelioma cell lines, which can also influence drug efflux and sensitivity. nih.gov These genetic analyses are being incorporated into clinical trials to correlate gene expression profiles in patient tumors with clinical outcomes. nih.gov
Table 2: Genes Analyzed in Relation to 10-Deazaaminopterin Analogue Activity
| Gene | Protein Product | Function | Relevance to 10-Deazaaminopterin |
|---|---|---|---|
| RFC-1 (SLC19A1) | Reduced Folate Carrier 1 | Primary influx transporter for folates and antifolates | Higher expression correlates with increased sensitivity to PDX. tandfonline.commskcc.org |
| FPGS | Folylpolyglutamate Synthetase | Adds glutamate residues to antifolates (polyglutamylation) | Enhances intracellular retention and activity. tandfonline.comnih.gov |
| GGH | Gamma-Glutamyl Hydrolase | Removes glutamate residues from polyglutamated antifolates | Facilitates drug efflux, potentially causing resistance. tandfonline.com |
Mutational Analysis of Target Enzymes and Transporters
The efficacy of 10-deazaaminopterin and its analogs is intrinsically linked to their interaction with target enzymes and their transport into cells. Consequently, mutational analysis of these proteins is a cornerstone of understanding mechanisms of resistance and for the development of more effective next-generation antifolates.
Mutations in dihydrofolate reductase (DHFR), the primary target of 10-deazaaminopterin, can significantly reduce the binding affinity of the inhibitor, leading to drug resistance. Studies have explored the impact of various point mutations on the efficacy of antifolates. For instance, in the context of Plasmodium falciparum, a triple point mutation (S108N/N51I/C59R) in DHFR confers high-level resistance to pyrimethamine. nih.gov While 10-deazaaminopterin was found to be relatively active against a P. falciparum strain with a resistant DHFR, its activity was not due to enhanced interactions with the mutated active site. nih.gov Instead, its efficacy was attributed to its structural similarity to the natural substrate, dihydrofolate, and its inherent flexibility. nih.gov Computational studies on human DHFR have identified deleterious non-synonymous single nucleotide polymorphisms (nsSNPs) that can alter the protein's structural flexibility and dynamics, potentially impacting drug binding. nih.gov Three such nsSNPs—R71T, G118D, and Y122D—were identified in the cofactor and ligand binding sites, with Y122D, in particular, predicted to significantly disrupt DHFR function. nih.gov
Equally important is the role of transporters in the uptake of 10-deazaaminopterin. The reduced folate carrier (RFC) is a key transporter for many antifolates. Mutations in the rfc gene can lead to impaired drug uptake and, consequently, resistance. Research has identified specific mutations in the rfc gene that result in a loss of transport function. nih.gov One such study on a methotrexate-transport-deficient Chinese hamster ovary cell line identified two distinct mutations in the rfc alleles. nih.gov One allele had a point mutation causing a Gly345→Arg substitution, which resulted in an immature, non-functional protein. nih.gov The other allele contained a point mutation that led to a cryptic splice site, producing a truncated and non-functional protein. nih.gov Both mutant proteins were found to have an increased rate of turnover, further diminishing transport capacity. nih.gov The expression level of the RFC-1 gene has also been shown to correlate with the sensitivity of human lymphoma cells to a 10-deazaaminopterin analog, 10-propargyl-10-deazaaminopterin (PDX), suggesting that higher RFC-1 expression may be a predictor of response. mskcc.org
Table 1: Impact of Mutations on Antifolate Activity
| Gene/Protein | Mutation(s) | Organism/Cell Line | Effect on 10-Deazaaminopterin or Analogs | Reference |
|---|---|---|---|---|
| Dihydrofolate Reductase (DHFR) | S108N/N51I/C59R | Plasmodium falciparum | Retained relative activity due to structural homology with dihydrofolate. | nih.gov |
| Dihydrofolate Reductase (DHFR) | R71T, G118D, Y122D (nsSNPs) | Human (in silico) | Predicted to alter structural flexibility and dynamics, potentially affecting drug binding. | nih.gov |
| Reduced Folate Carrier (RFC) | Gly345→Arg | Chinese Hamster Ovary | Production of an immature, non-functional protein, leading to reduced drug uptake. | nih.gov |
| Reduced Folate Carrier (RFC) | Splicing mutation | Chinese Hamster Ovary | Production of a truncated, non-functional protein, leading to reduced drug uptake. | nih.gov |
High-Throughput Screening and Drug Discovery Platforms
High-throughput screening (HTS) and advanced drug discovery platforms are pivotal in the identification and optimization of novel therapeutic agents, including analogs of 10-deazaaminopterin. These platforms enable the rapid screening of vast chemical libraries to identify compounds with desired biological activity. nih.govnih.gov
HTS can be performed in various formats, including target-based, cell-based, and whole-organism assays. youtube.com For antifolate discovery, HTS assays are often designed to measure the inhibition of DHFR or the proliferation of cancer cells. A large-scale HTS of approximately 1.7 million compounds for antimalarial activity successfully identified around 6,000 small molecules with potent activity, including known antifolates. nih.gov This demonstrates the power of HTS in discovering novel chemical scaffolds with a desired therapeutic effect.
Modern drug discovery platforms often integrate automated liquid handling, advanced imaging, and sophisticated data analysis to streamline the screening process. youtube.com These platforms can be used to screen small molecule libraries, natural product libraries, or even genomic libraries (e.g., RNAi or CRISPR) to identify new drug targets and bioactive compounds. nih.govyoutube.com For instance, the development of microfabricated chip-based HTS allows for the rapid screening of natural product libraries for antibacterial drug discovery from previously uncultivable organisms. nih.gov
In the context of 10-deazaaminopterin, HTS platforms can be employed to:
Screen for novel analogs with improved potency against resistant cell lines.
Identify compounds that synergize with 10-deazaaminopterin or its derivatives.
Discover molecules that can overcome known resistance mechanisms, such as impaired transport or target mutation.
Computational Chemistry and Structural Biology
Computational chemistry and structural biology provide powerful tools for understanding the molecular basis of 10-deazaaminopterin's activity and for the rational design of improved analogs.
In Silico Activity Profiling
In silico activity profiling uses computational methods to predict the biological activity of a compound against a panel of targets. This "guilt-by-association" approach can help to elucidate a compound's mechanism of action by comparing its predicted activity profile to those of known drugs. nih.gov For example, this method was used to predict that a cluster of uncharacterized compounds from an antimalarial screen were likely targeting P. falciparum DHFR, a prediction that was subsequently confirmed experimentally. nih.gov This approach can be applied to 10-deazaaminopterin and its analogs to predict potential off-target effects and to identify new therapeutic indications.
Ligand-Protein Docking and Molecular Dynamics Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method was used to dock 10-deazaaminopterin into the active site of P. falciparum DHFR, providing insights into its binding mode. nih.gov
Molecular dynamics (MD) simulations provide a more dynamic view of the ligand-protein complex, allowing researchers to study the conformational changes and energetic interactions over time. nih.govmdpi.comtntech.edu MD simulations of DHFR with various inhibitors have been used to analyze the stability of the complex and to identify key interactions that contribute to binding affinity. nih.govmdpi.com For example, a 100 ns MD simulation was used to compare the interaction energy of a novel inhibitor with both human and mycobacterial DHFR, providing insights into its selectivity. nih.gov Similar simulations can be performed for 10-deazaaminopterin and its analogs to understand their binding kinetics and to rationalize structure-activity relationships.
Rational Design of Next-Generation Analogues with Improved Specificity
The insights gained from structural biology and computational studies are instrumental in the rational design of next-generation antifolates with improved properties. The development of 10-deazaaminopterin itself was the result of a rational design approach aimed at improving upon the therapeutic index of methotrexate. nih.gov
Further modifications to the 10-deazaaminopterin scaffold have led to the development of analogs with enhanced antitumor activity. nih.govnih.gov For example, alkylation at the 10-position of 10-deazaaminopterin led to compounds like 10-ethyl-10-deazaaminopterin, which demonstrated superior efficacy compared to both methotrexate and the parent 10-deazaaminopterin in several tumor models. nih.gov The rationale for these modifications often stems from an understanding of how structural changes affect transport, polyglutamylation, and target enzyme inhibition. nih.gov For instance, the substitution of the benzoyl moiety with a 1-naphthoyl group in 10-deazaaminopterin analogs was explored to create compounds with different steric and electronic properties, although this particular modification did not lead to improved activity. elsevierpure.com
The overarching goal of rational design is to create analogs with:
Increased affinity for the target enzyme, particularly in resistant forms.
Enhanced transport into tumor cells.
Improved substrate efficiency for folylpolyglutamate synthetase, leading to better intracellular retention.
Reduced affinity for transporters in normal tissues to minimize toxicity.
Table 2: Examples of Rationally Designed 10-Deazaaminopterin Analogs
| Analog | Modification | Key Finding | Reference |
|---|---|---|---|
| 10-methyl-10-deazaaminopterin | Methylation at the 10-position | Superior antitumor activity compared to methotrexate. | nih.gov |
| 10-ethyl-10-deazaaminopterin | Ethylation at the 10-position | Markedly increased antitumor efficacy in various tumor models. | nih.gov |
| 10-propargyl-10-deazaaminopterin (PDX) | Propargyl group at the 10-position | Enhanced cytotoxicity and curative effects against human tumor xenografts. | nih.gov |
| Naphthalene (B1677914) analogs of 10-deazaaminopterin | Replacement of the benzene (B151609) ring with a naphthalene ring | Less active than methotrexate in in vivo models. | elsevierpure.com |
Development of Predictive Markers for Compound Activity
The identification of predictive biomarkers is crucial for personalizing therapy and for selecting patients who are most likely to respond to a particular treatment. crownbio.comjadpro.com In the context of 10-deazaaminopterin and other antifolates, research has focused on identifying molecular markers that can predict clinical response.
Gene expression signatures have emerged as a promising approach for predicting response to chemotherapy. nih.govmdpi.comclevelandclinic.org A 48-gene antifolate response signature (AF-PRS) has been evaluated for its ability to predict the response of non-small cell lung cancer (NSCLC) patients to pemetrexed-containing chemotherapy. nih.govlabcorp.com The study found that patients with a positive AF-PRS had a better clinical response to the treatment. nih.gov Such signatures could potentially be adapted or developed specifically for 10-deazaaminopterin and its analogs.
As mentioned previously, the expression level of the reduced folate carrier 1 (RFC-1) has been identified as a potential predictive marker for the activity of 10-propargyl-10-deazaaminopterin (PDX). mskcc.org In a study on human lymphoma xenografts, increased sensitivity to PDX correlated with higher RFC-1 gene expression. mskcc.org This suggests that measuring the level of this transporter in tumors could help to identify patients who would benefit most from treatment with this class of drugs. A trend between folate transporter expression and treatment effect was also noted in a clinical trial of PDX in NSCLC patients. nih.gov
Future research in this area will likely focus on:
Validating existing biomarkers in larger clinical trials.
Identifying new biomarkers through -omics technologies (genomics, transcriptomics, proteomics).
Developing companion diagnostics to facilitate the clinical implementation of these predictive markers.
Q & A
Q. What are the key methodological considerations for synthesizing 10-Deazaaminopterin and its analogs?
The synthesis of 10-Deazaaminopterin involves replacing the glutamate moiety with non-polyglutamylatable analogs (e.g., γ-methyleneglutamate or β-hydroxyglutamate) to enhance antifolate activity. A critical step is the preservation of the pteridine core structure while modifying substituents to optimize binding to dihydrofolate reductase (DHFR). Researchers should validate purity via HPLC and confirm structural integrity using NMR and mass spectrometry. For example, Taylor and Ray (1988) developed a streamlined synthesis route using reductive amination and regioselective substitutions to generate 10-Deazaaminopterin derivatives .
Q. How does 10-Deazaaminopterin inhibit DHFR, and what experimental models are used to validate this mechanism?
10-Deazaaminopterin competitively inhibits DHFR by mimicking folate binding, disrupting nucleotide synthesis. In vitro validation typically uses human tumor cell lines (e.g., leukemia or breast cancer models) to measure IC₅₀ values. Researchers should pair enzyme activity assays (e.g., spectrophotometric monitoring of NADPH oxidation) with cellular proliferation assays. Notably, Sirotnak et al. (1984) demonstrated enhanced efficacy in xenograft models by comparing tumor regression rates between 10-Deazaaminopterin and methotrexate .
Q. What in vitro and in vivo models are appropriate for assessing 10-Deazaaminopterin’s antimalarial activity?
The Plasmodium falciparum strains 3D7 (chloroquine-sensitive) and W2 (chloroquine-resistant) are standard for evaluating antimalarial potency. Experiments should include dose-response curves (e.g., 0.011–1.25 µM concentration ranges) and measure parasite viability via lactate dehydrogenase activity. For in vivo validation, murine malaria models (e.g., Plasmodium berghei-infected mice) are used, with parasitemia reduction and survival rates as endpoints .
Advanced Research Questions
Q. How can researchers resolve contradictions in 10-Deazaaminopterin’s efficacy across different Plasmodium strains?
Discrepancies in IC₅₀ values (e.g., 0.011 µM in 3D7 vs. 0.742 µM in W2 ) may arise from strain-specific genetic variations (e.g., DHFR mutations or transporter expression). To address this, perform comparative genomic analysis of target enzymes and use CRISPR-edited parasite lines to isolate resistance mechanisms. Additionally, test synergism with other antifolates (e.g., sulfadoxine) to overcome resistance.
Q. What methodologies are recommended for analyzing 10-Deazaaminopterin’s synergistic effects with antiviral agents like remdesivir?
Synergy studies require dose-matrix experiments (e.g., 3D concentration-response grids) and quantification via Loewe additivity or Bliss independence models. For example, 10-Deazaaminopterin combined with remdesivir showed enhanced SARS-CoV-2 inhibition in Vero E6 cells, shifting EC₅₀ from 12 µM to 1.6 µM . Include cytotoxicity controls (e.g., primary human lymphocytes) to differentiate antiviral activity from off-target effects.
Q. How can in silico modeling improve the design of 10-Deazaaminopterin derivatives with higher selectivity?
Molecular docking (e.g., AutoDock Vina) against DHFR structures (PDB: 1U72) can predict binding affinities and guide substitutions at the N10 or C7 positions. Machine learning models trained on cytotoxicity datasets (e.g., ChEMBL) can prioritize analogs with optimal therapeutic indices. Validate predictions using isogenic cell lines overexpressing DHFR to confirm target specificity .
Q. What strategies mitigate 10-Deazaaminopterin’s immunosuppressive risks in antiviral or anticancer therapies?
Co-administration with immunostimulants (e.g., checkpoint inhibitors) or intermittent dosing schedules can reduce lymphotoxicity. Preclinical studies should monitor CD4+/CD8+ T-cell counts and cytokine profiles (e.g., IL-2, IFN-γ) in treated animal models. For example, phase I trials of pralatrexate (a related antifolate) used adaptive dosing to balance efficacy and immune suppression .
Methodological Guidelines
- Experimental Design : Include positive controls (e.g., methotrexate for DHFR inhibition) and account for batch-to-batch variability in compound synthesis .
- Data Analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values and assess statistical significance via ANOVA with post-hoc tests .
- Reporting Standards : Follow the "Discussion" section framework from Truman State University, emphasizing data limitations (e.g., in vitro-to-in vivo translatability) and reproducibility metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
